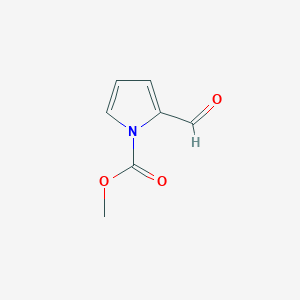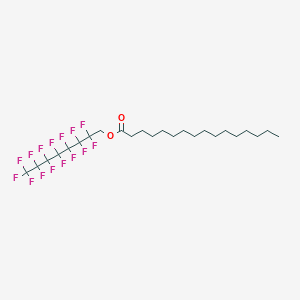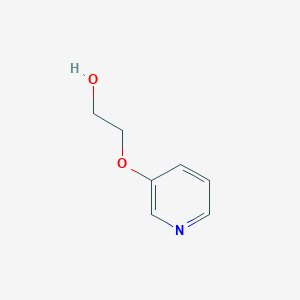![molecular formula C10H16O B048126 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) CAS No. 119479-37-7](/img/structure/B48126.png)
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI), also known as limonene oxide, is a cyclic terpene oxide that is commonly found in essential oils of citrus fruits. It has been widely studied for its various biological and pharmacological properties, including its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. It may also induce apoptosis by activating certain proteins that are involved in this process.
Biochemische Und Physiologische Effekte
Limonene oxide has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in inflammation and oxidative stress. It has also been shown to have a positive effect on lipid metabolism, reducing cholesterol levels and improving insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, its low solubility in water can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
Future research on 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide could focus on its potential as a treatment for other types of cancer, as well as its effects on other physiological systems such as the immune system and the nervous system. Additionally, further studies could investigate the optimal dosage and delivery methods for this compound, as well as its potential interactions with other drugs and supplements.
Synthesemethoden
Limonene oxide can be synthesized through the epoxidation of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI), which is a major component of citrus essential oils. The most commonly used method for this synthesis is the reaction of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) with a peracid, such as m-chloroperbenzoic acid, in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Limonene oxide has been studied for its potential as an anti-cancer agent, particularly in the treatment of breast cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for chronic diseases such as arthritis and cardiovascular disease.
Eigenschaften
CAS-Nummer |
119479-37-7 |
|---|---|
Produktname |
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h4,7,9H,5-6H2,1-3H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
JVQQTQFGLBPBSV-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)C1=CC[C@@]2([C@H](C1)O2)C |
SMILES |
CC(C)C1=CCC2(C(C1)O2)C |
Kanonische SMILES |
CC(C)C1=CCC2(C(C1)O2)C |
Synonyme |
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



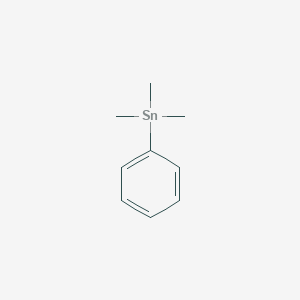
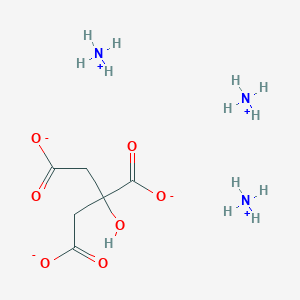
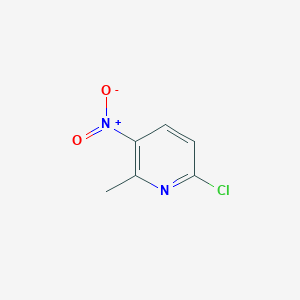
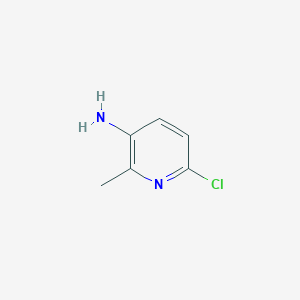
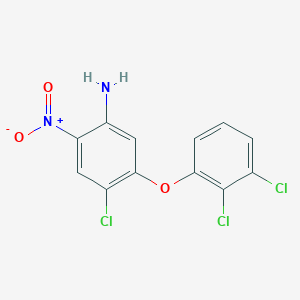
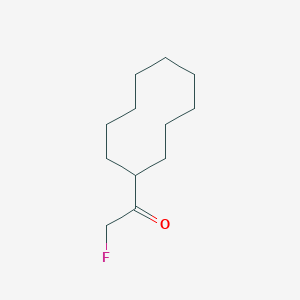
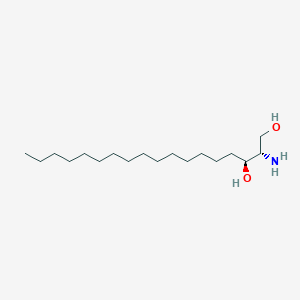
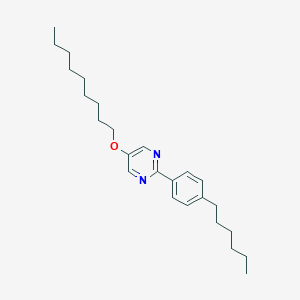
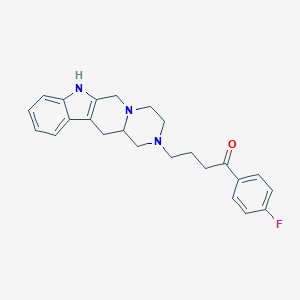
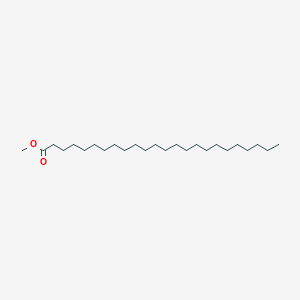
![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)
